2-Amino-4-(2-fluorophenyl)butanoic acid
Overview
Description
“2-Amino-4-(2-fluorophenyl)butanoic acid” is also known as “4-Fluorophenibut” with a developmental code name CGP-11130 . It is a GABA B receptor agonist and is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .
Synthesis Analysis
The synthesis of this compound involves commercially available starting materials . A novel synthesis of a similar compound, ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed using a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement .Molecular Structure Analysis
The molecular structure of “2-Amino-4-(2-fluorophenyl)butanoic acid” is represented by the InChI code:1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.21 g/mol . It is a powder at room temperature .Scientific Research Applications
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives, which can be synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid, have been found to possess various biological activities, including antiviral properties .
- Results or Outcomes: In one study, a compound derived from indole showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Histone Deacetylase-3 (HDAC3) Degradation
- Scientific Field: Biochemistry
- Application Summary: A compound synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression .
- Results or Outcomes: The compound showed selectivity for class I HDACs (HDAC1, 2, and 3) in an in vitro enzymatic assay and was especially potent against HDAC3 activity (IC50: 95.48 nM) .
Synthesis and Physical Chemical Properties
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of other compounds, such as 2-Amino-2-(trifluoromethoxy)butanoic acid .
Synthesis of Biologically Active Terphenyls
- Scientific Field: Organic Chemistry
- Application Summary: 4-Fluorophenylboronic acid, which can be synthesized from 2-Amino-4-(2-fluorophenyl)butanoic acid, is used to make novel biologically active terphenyls .
- Results or Outcomes: The synthesized terphenyls are expected to have biological activity, although the specific results were not detailed in the sources I found .
Synthesis of Trifluoromethoxy Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of 2-Amino-2-(trifluoromethoxy)butanoic acid, a promising analogue of natural aliphatic amino acids .
- Methods of Application: The compound was synthesized as a racemate and in both enantiomeric forms .
- Results or Outcomes: The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .
Synthesis of Fluorinated Amino Acids
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4-(2-fluorophenyl)butanoic acid can be used in the synthesis of fluorinated amino acids, such as 2-Amino-2-(trifluoromethoxy)butanoic acid .
- Methods of Application: The compound was synthesized as a racemate and in both enantiomeric forms .
- Results or Outcomes: The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289041 | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-fluorophenyl)butanoic acid | |
CAS RN |
225233-81-8 | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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